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Compound of Interest

Compound Name: Cbz-Lys-Arg-pNA

Cat. No.: B12396451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide (Cbz-Lys-Arg-pNA) is a chromogenic

peptide substrate widely utilized in the enzymatic analysis of various serine proteases. Its

application is crucial in drug discovery and biochemical research for screening enzyme

inhibitors and characterizing enzyme kinetics. This substrate is particularly effective for assays

involving enzymes such as thrombin, plasmin, factor Xa, and kallikrein.[1] The enzymatic

cleavage of the peptide bond C-terminal to the arginine residue liberates p-nitroaniline (pNA), a

yellow chromophore. The rate of pNA release, which can be monitored spectrophotometrically,

is directly proportional to the enzyme's activity.

Physicochemical Properties and Storage
Proper handling and storage of Cbz-Lys-Arg-pNA are critical to ensure its stability and

performance in enzymatic assays.

Table 1: Physical and Chemical Properties
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Property Value

Molecular Formula C₂₆H₃₅N₇O₆

Molecular Weight 541.6 g/mol

Appearance Lyophilized powder

Color White to off-white

Absorbance Maximum (λmax) of released pNA ~405 nm

Table 2: Recommended Storage Conditions

Form
Storage
Temperature

Recommended
Duration

Notes

Powder -20°C to -80°C Up to 1 year
Store desiccated and

protected from light.

Stock Solution in

DMSO
-20°C Up to 1 month

Aliquot to avoid

repeated freeze-thaw

cycles.

-80°C Up to 6 months

Aliquot to avoid

repeated freeze-thaw

cycles.

Aqueous Working

Solution
2-8°C Prepare fresh daily

Prone to hydrolysis;

use as soon as

possible after

preparation.

Substrate Solution Preparation
The following protocol outlines the preparation of a Cbz-Lys-Arg-pNA stock solution and

subsequent working solutions for use in enzymatic assays.

Materials
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Cbz-Lys-Arg-pNA powder

Dimethyl sulfoxide (DMSO), anhydrous

Assay buffer (e.g., Tris-HCl, HEPES, PBS at appropriate pH for the enzyme of interest)

Sterile, nuclease-free microtubes

Vortex mixer

Calibrated pipettes

Protocol for Stock Solution Preparation (10 mM in
DMSO)

Equilibration: Allow the Cbz-Lys-Arg-pNA powder vial to equilibrate to room temperature

before opening to prevent condensation.

Weighing: Accurately weigh the desired amount of Cbz-Lys-Arg-pNA powder in a suitable

microtube.

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM

concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.42 mg of

Cbz-Lys-Arg-pNA in 1 mL of DMSO.

Mixing: Vortex the solution thoroughly until the substrate is completely dissolved. Gentle

warming (e.g., 37°C) or sonication may aid in dissolution.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to

minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table

2.

Preparation of Working Solution
Prepare the working solution fresh on the day of the experiment by diluting the stock solution

with the appropriate assay buffer to the desired final concentration. The optimal concentration

of the substrate may vary depending on the enzyme and assay conditions but is typically in the

range of 0.1 to 1 mM.
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Enzymatic Reaction and Detection
The enzymatic reaction involving Cbz-Lys-Arg-pNA follows a simple principle where the serine

protease cleaves the substrate, leading to a detectable color change.

Cbz-Lys-Arg-pNA (Colorless) Cbz-Lys-Arg + p-Nitroaniline (Yellow)Enzymatic CleavageSerine Protease Catalyzes

Click to download full resolution via product page

Caption: Enzymatic cleavage of Cbz-Lys-Arg-pNA by a serine protease.

General Protocol for Serine Protease Activity Assay
This protocol provides a general framework for measuring the activity of a serine protease

using Cbz-Lys-Arg-pNA. Specific parameters such as buffer composition, pH, temperature,

and substrate concentration should be optimized for the particular enzyme being studied.

Assay Components and Recommended Concentrations
Table 3: Typical Reagent Concentrations for a Serine Protease Assay

Reagent Stock Concentration Final Concentration

Assay Buffer 5X
1X (e.g., 50 mM Tris-HCl, pH

8.0)

Enzyme Varies Varies (determine empirically)

Cbz-Lys-Arg-pNA 10 mM in DMSO 0.1 - 1.0 mM

Experimental Workflow
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Preparation

Assay Execution

Data Acquisition

Data Analysis

Prepare Assay Buffer, Enzyme Dilutions, and Substrate Working Solution

Add Assay Buffer and Enzyme to Microplate Wells

Pre-incubate at Assay Temperature (e.g., 37°C)

Initiate Reaction by Adding Substrate

Measure Absorbance at 405 nm Kinetically

Calculate the Rate of Reaction (ΔAbs/min)

Determine Enzyme Activity using Beer-Lambert Law

Click to download full resolution via product page

Caption: General workflow for a serine protease chromogenic assay.

Step-by-Step Protocol
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Prepare Reagents: Prepare all necessary reagents, including the assay buffer, enzyme

dilutions, and the Cbz-Lys-Arg-pNA working solution.

Assay Setup: In a 96-well microplate, add the assay buffer and the enzyme solution to each

well. Include appropriate controls such as a blank (no enzyme) and a positive control (known

active enzyme).

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g.,

37°C) for 5-10 minutes to ensure temperature equilibration.

Reaction Initiation: Initiate the enzymatic reaction by adding the Cbz-Lys-Arg-pNA working

solution to each well. Mix gently.

Data Collection: Immediately place the microplate in a microplate reader and measure the

absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period

(e.g., 10-30 minutes).

Data Analysis:

Calculate the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance

versus time plot.

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (ΔA₄₀₅/min)

/ (ε × l) Where:

ΔA₄₀₅/min is the change in absorbance per minute.

ε is the molar extinction coefficient of p-nitroaniline (pNA). This value can be pH and

buffer dependent but is typically in the range of 8,800 to 10,660 M⁻¹cm⁻¹.[2] It is

advisable to determine this value under your specific assay conditions.

l is the path length of the light through the sample in cm.

Troubleshooting
Table 4: Common Issues and Solutions in Cbz-Lys-Arg-pNA Assays

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12396451?utm_src=pdf-body
https://www.benchchem.com/product/b12396451?utm_src=pdf-body
https://www.chegg.com/homework-help/questions-and-answers/also-need-convert-reaction-rate-change-absorbance-per-minute-change-molar-concentration-pr-q106049928
https://www.benchchem.com/product/b12396451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

No or Low Signal Inactive enzyme

Use a fresh enzyme

preparation or a known

positive control.

Incorrect assay conditions (pH,

temp)

Optimize assay conditions for

the specific enzyme.

Degraded substrate
Prepare a fresh substrate

solution.

High Background Signal
Spontaneous substrate

hydrolysis

Prepare substrate solution

fresh and keep on ice. Run a

"no enzyme" control.

Contaminated reagents
Use fresh, high-purity

reagents.

Non-linear Reaction Rate Substrate depletion

Use a lower enzyme

concentration or a higher

substrate concentration.

Enzyme instability
Optimize buffer conditions to

stabilize the enzyme.

Product inhibition
Analyze the initial reaction

rates.

Conclusion
Cbz-Lys-Arg-pNA is a versatile and reliable chromogenic substrate for the continuous

monitoring of various serine protease activities. By following the outlined protocols for

preparation, storage, and assay execution, researchers can obtain accurate and reproducible

data for enzyme characterization and inhibitor screening. Careful optimization of assay

conditions is paramount to achieving the best results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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